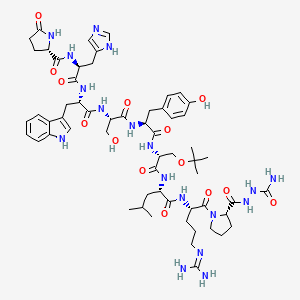
O-methylviridicatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methylviridicatin is a quinoline alkaloid with the IUPAC name 3-methoxy-4-phenyl-1H-quinolin-2-one. It is a secondary metabolite isolated from various fungal species, particularly those belonging to the genus Penicillium . This compound has garnered interest due to its potential biological activities, including antiviral and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methylviridicatin can be synthesized through the acylation of 2-amino-benzophenone with methoxyoacetyl chloride, followed by cyclization under alkaline conditions using potassium hydroxide in ethanol . Another method involves the synthesis from isatin and phenyldiazomethane .
Industrial Production Methods: The use of fungal fermentation processes to isolate the compound from natural sources is also a potential method .
Chemical Reactions Analysis
Types of Reactions: O-Methylviridicatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
O-Methylviridicatin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Medicine: Its antiviral and anti-inflammatory properties make it a candidate for drug development.
Industry: It can be used in the development of new pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
O-Methylviridicatin exerts its effects by inhibiting the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition prevents the transcription of genes involved in inflammation and viral replication. The compound specifically blocks tumor necrosis factor alpha-induced activation of the human immunodeficiency virus long terminal repeat, thereby reducing viral replication .
Comparison with Similar Compounds
Viridicatin: Another quinoline alkaloid with similar biological activities.
Viridicatol: A hydroxylated derivative of viridicatin with enhanced biological properties.
Uniqueness: O-Methylviridicatin is unique due to its methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
6152-51-4 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.3 |
Appearance |
White solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)

![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)



![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)



